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Compound of Interest |

Compound Name: 2,3-Dimethylmorpholine
CAS No.: 52047-12-8
Cat. No.: B2735255
- 7

Executive Summary

2,3-Dimethylmorpholine is a secondary amine heterocycle increasingly utilized in medicinal
chemistry for scaffold decoration (e.g., tankyrase inhibitors). Unlike its symmetric 2,6-
counterpart, the 2,3-isomer possesses adjacent hydrophobic methyl groups, creating a "Janus-
faced" polarity: a polar amine/ether face and a localized hydrophobic alkyl face.[1] This
structural asymmetry enhances its solubility in polar aprotic solvents (DMSO, DMF) while
maintaining miscibility in lower alcohols, making it a versatile residue for modulating the LogD
of drug candidates.

Physicochemical Landscape

The following data synthesizes experimental values with QSPR (Quantitative Structure-
Property Relationship) estimates where specific experimental data for the 2,3-isomer is rare.
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Property Value | Description Context for Solubility

Distinct from 2,6-isomer (141-
CAS Number 52047-12-8

91-3)
Molecular Formula CeH13NO MW: 115.17 g/mol
) o Colorless to pale yellow;
Physical State Liquid (at RT) ]
hygroscopic
N ) Slightly higher than morpholine
Boiling Point ~140-150 °C (Est.)[1][2]
(129°C) due to methyl mass
] ] Basic secondary amine;
pKa (Conj.[1][3] Acid) ~8.4-8.6

protonates at physiological pH

More lipophilic than
LogP (Oct/Wat) ~0.2 — 0.5 (Est.)[1][3] morpholine (-0.[1]86) but

water-soluble

) ) ) Critical: Higher polarity than
Dipole Moment High (Asymmetric) ) ]
the symmetric 2,6-isomer

Solubility Profile in Organic Solvents
Solvent Compatibility Matrix

The solubility of 2,3-dimethylmorpholine is governed by its ability to accept hydrogen bonds
(Ether O, Amine N) and donate hydrogen bonds (Amine N-H).
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Solvent Class

Solvent Examples

Solubility Rating Mechanistic Insight

Polar Protic

Water, Methanol,
Ethanol

Strong H-bonding with
solvent.[1] The 2,3-
o methyl cluster does
Miscible i
not disrupt the
hydration shell

significantly.[1]

Polar Aprotic

DMSO, DMF,

Acetonitrile

Dipole-dipole
interactions dominate.
[1] Excellent for SNAr

reactions.

Miscible

Chlorinated

Dichloromethane
(DCM), Chloroform

Favorable dispersion

forces; DCM is the
High preferred solvent for

extraction from basic

aqueous layers.

Ethers

THF, 1,4-Dioxane

Compatible.[1]
Dioxane is often used
for coupling reactions
High involving the HCI salt
of 2,3-
dimethylmorpholine.

[1]

Aromatic

Toluene, Benzene

Soluble, but may
Moderate require heating for

high concentrations.

Aliphatic

Hexane, Heptane

The polar amine/ether

core resists solvation

by non-polar chains.
Low .

Phase separation

likely at low

temperatures.[1]
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Critical Solvation Mechanism

The 2,3-substitution pattern creates a steric clash that prevents the "chair" conformation from
flipping as easily as unsubstituted morpholine.[1] This rigidity, combined with the asymmetric
electron density, makes the 2,3-isomer a "harder" solute than the 2,6-isomer.

Visualization of Solvation Logic: The following diagram illustrates how solvent choice impacts
the availability of the secondary amine for nucleophilic attack.
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Protic Solvents
H-Bond Caging (MeOH, H20)
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______ Antisolvent Precipitation
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High Solubility

2,3-Dimethylmorpholine High Reactivity

Non-Polar
(Hexane)

Click to download full resolution via product page

Caption: Solvation dynamics of 2,3-dimethylmorpholine showing the trade-off between
solubility and nucleophilic reactivity across solvent classes.

Experimental Protocols
Free Base Isolation from HCI Salt

Commercially, 2,3-dimethylmorpholine is often supplied as a hydrochloride salt (CAS
2648851-90-3) to prevent oxidation and improve shelf life.[1] For solubility studies or
nucleophilic applications, the free base must be generated in situ or isolated.

Protocol: Biphasic Neutralization & Extraction
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Dissolution: Dissolve 1.0 eq of 2,3-dimethylmorpholine HCI in minimal water (approx. 5
mL/qg).

Basification: Slowly add 2M NaOH or saturated Na=COs until pH > 12. The solution will
become cloudy as the free base oils out.

Extraction: Extract 3x with Dichloromethane (DCM).

o Why DCM? DCM has a high distribution coefficient for morpholines compared to Ethyl
Acetate, minimizing loss to the agueous phase.

Drying: Dry combined organics over anhydrous Na=SO4 (Magnesium sulfate can act as a
Lewis acid and weakly bind amines; Sodium sulfate is safer).

Concentration: Remove solvent under reduced pressure (keep bath < 40°C to avoid volatility
loss of the free base).

Thermodynamic Solubility Determination (Shake-Flask
Method)

Use this protocol to determine exact solubility limits in a specific organic solvent for formulation

development.[1]

Preparation: Add excess 2,3-dimethylmorpholine (liquid) to the target solvent (e.g., 2 mL)
in a borosilicate glass vial.

Equilibration: Agitate at 25°C for 24 hours using a rotary mixer.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

o Note: If the solute is liquid and miscible, you will not see a phase boundary (infinite
solubility). If immiscible, you will see two liquid layers.

Analysis: Carefully sample the solvent-rich phase.[1] Dilute with mobile phase and quantify
via HPLC-UV or GC-FID.[1]
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o Detection: Morpholines lack strong chromophores.[1] Use GC-FID or HPLC with
ELSD/CAD detection, or derivatize with benzoyl chloride for UV detection.[1]

Application in Synthesis

When using 2,3-dimethylmorpholine as a reactant (e.g., in SNAr substitutions on
heterocycles):

e Preferred Solvent:1,4-Dioxane or DMF.[1]

o Reasoning: These solvents solubilize both the organic electrophile and the morpholine salt
(if using a base like Cs2C03).

o Temperature: 80-110°C.[1]

+ Base: Cesium Carbonate (Cs2CO3) is superior to TEA/DIPEA in dioxane, as it promotes the
solubility of the deprotonated intermediate.

Base: Cs2CO3

2,3-Dimethylmorpholine HCI (Heterogeneous)
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(High Solubility for Salt+Base)

Reaction: 80-100°C
Nucleophilic Substitution

Workup: Partition EtOAc/Water
(Product -> Organic)
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Caption: Optimized reaction workflow utilizing the solubility profile of 2,3-dimethylmorpholine
in ether-based solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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